

BLI-489 activity against ESBL producers

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Compound Focus: Bli-489

CAS No.: 623564-40-9

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Efficacy Data of Piperacillin-BLI-489

Evaluation Model	Pathogen & β -Lactamase Produced	Piperacillin-BLI-489 Result	Comparator (Piperacillin-Tazobactam) Result	Citation
In Vitro Susceptibility	Diverse clinical Enteric Bacilli (Piperacillin-nonsusceptible)	92% inhibited at ≤ 16 $\mu\text{g/ml}$	66% inhibited at ≤ 16 $\mu\text{g/ml}$	[1]
In Vivo Murine Infection Model	<i>K. pneumoniae</i> (SHV-1 + SHV-5, Class A & ESBL)	ED ₅₀ : 28 mg/kg	ED ₅₀ : 58 mg/kg	[2]
In Vivo Murine Infection Model	<i>S. enterica</i> serovar Typhimurium (CTX-M-5, Class A ESBL)	ED ₅₀ : 45 mg/kg	ED ₅₀ : 152 mg/kg	[2]
In Vivo Murine Infection Model	<i>E. coli</i> (TEM-1, Class A)	ED ₅₀ : 13 mg/kg	ED ₅₀ : 11 mg/kg (Equivalent efficacy)	[2]

Key Experimental Protocols

The data supporting these comparisons were generated using standardized and rigorous methodologies.

- **In Vitro Susceptibility Testing (MIC Determination)**

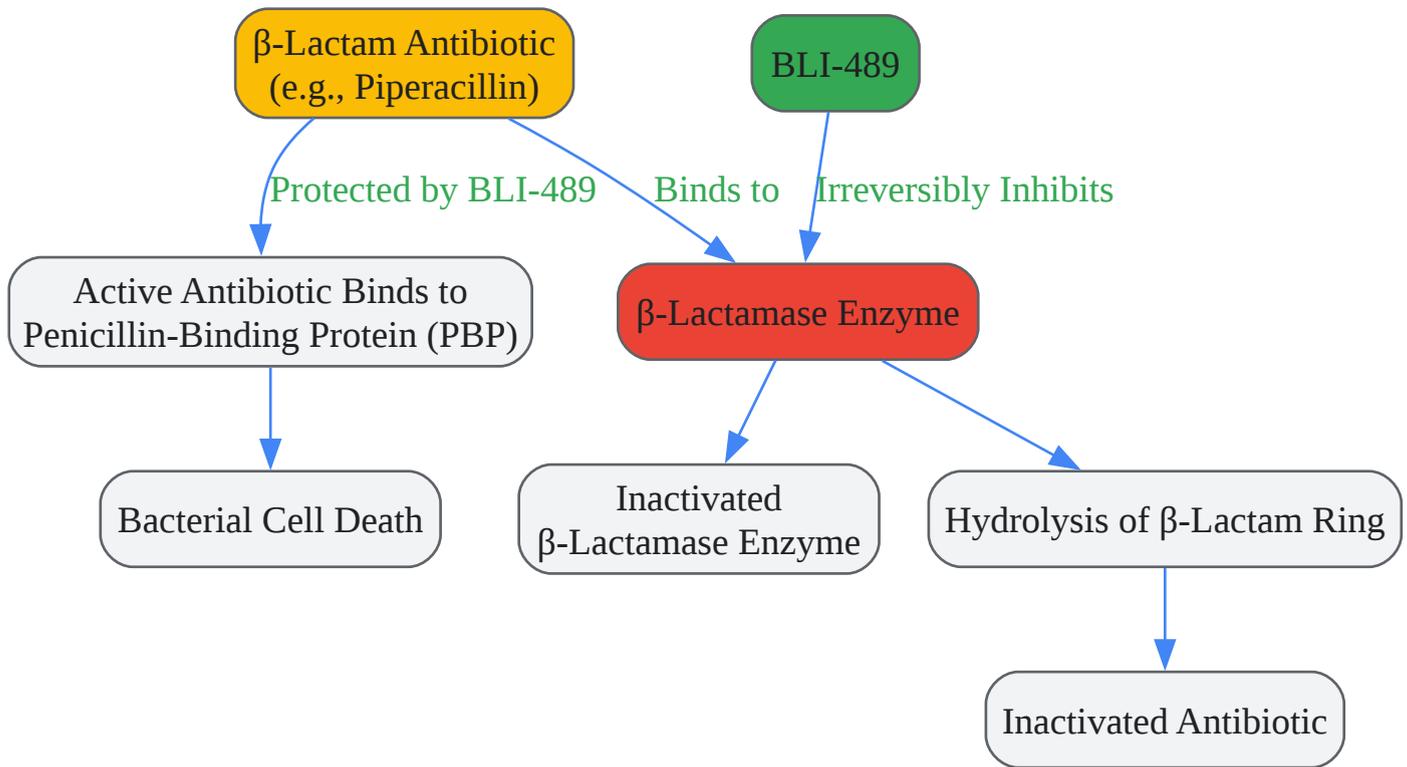
- **Method:** Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) [1].
- **Strains:** Clinical isolates and isogenic laboratory strains expressing various β -lactamases from the Wyeth Research culture collection [1].
- **BLI-489 Dosing:** The optimal testing methodology used a **fixed concentration of 4 $\mu\text{g/mL}$ of BLI-489** combined with piperacillin, which was determined to most accurately identify susceptible and resistant isolates without overpredicting resistance [1].

- **In Vivo Efficacy Studies (Murine Infection Model)**

- **Infection Model:** Female CD-1 mice were infected via intraperitoneal injection with bacterial cells suspended in mucin to create an acute lethal systemic infection [2].
- **Dosing Regimen:** Test compounds were administered subcutaneously, prepared as piperacillin alone or combined with a β -lactamase inhibitor at various ratios. For definitive studies, an **8:1 ratio of piperacillin to BLI-489** was selected as it provided maximal enhancement of piperacillin's efficacy with the smallest amount of inhibitor [2].
- **Endpoint:** The median effective dose (ED₅₀) was calculated from 7-day survival data using probit analysis. All animal procedures were approved by an institutional Animal Care and Use Committee [2].

Mechanism of Action and Inhibitor Profile

The following diagram illustrates the mechanism by which **BLI-489** protects β -lactam antibiotics from hydrolysis.



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BLI-489 belongs to the **bicyclic 6-methylidene penem** class of inhibitors [1]. Its key advantage lies in its **broader spectrum of inhibition** compared to classical inhibitors like tazobactam, clavulanic acid, and sulbactam.

- **Target β-Lactamases:** **BLI-489** is a potent inhibitor of **class A (including ESBLs), class C (AmpC), and class D β-lactamases** [1] [2].
- **Limitation of Older Inhibitors:** Classical inhibitors are primarily effective against class A enzymes but lack significant activity against class C (AmpC) and many class D enzymes, which are increasingly prevalent in clinical settings [1] [3].
- **Mechanism:** It acts as a **suicide substrate**, forming a stable, irreversible complex with the β-lactamase enzyme, thereby permanently preventing the enzyme from hydrolyzing the co-administered β-lactam antibiotic [3].

Research Implications and Context

- **Overcoming Current Limitations:** The enhanced activity of piperacillin-**BLI-489** against ESBL and AmpC producers addresses a critical weakness of existing β-lactam/β-lactamase inhibitor combinations [1] [4].

- **A Carbapenem-Sparing Agent:** At the time of its profiling, **BLI-489** was presented as a promising candidate to combat resistant infections, potentially reducing reliance on carbapenems, which are often last-resort antibiotics [1] [2]. This helps preserve the effectiveness of carbapenems in the face of rising carbapenem-resistant strains.

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References

1. Establishment of In Vitro Susceptibility Testing ... [pmc.ncbi.nlm.nih.gov]
2. Efficacy of Piperacillin Combined with the Penem β ... [pmc.ncbi.nlm.nih.gov]
3. Beta-Lactamase Inhibitors - an overview [sciencedirect.com]
4. Extended Spectrum Beta Lactamase - an overview [sciencedirect.com]

To cite this document: Smolecule. [BLI-489 activity against ESBL producers]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b521542#bli-489-activity-against-esbl-producers>]

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